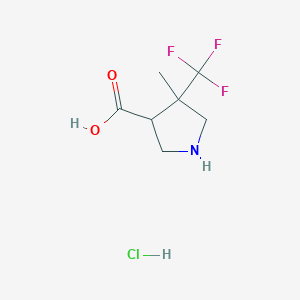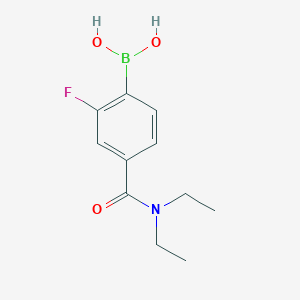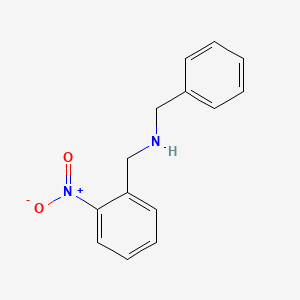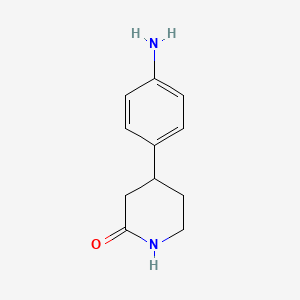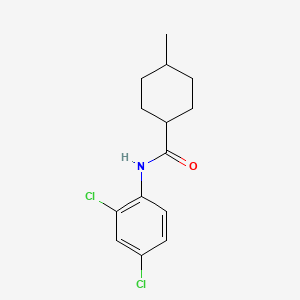![molecular formula C17H22N4O3 B12445122 5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide](/img/structure/B12445122.png)
5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide is a complex organic compound that features a unique spirocyclic structure This compound is characterized by the presence of a benzimidazole ring fused with a cyclohexane ring, and a piperidine moiety attached to the benzimidazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide typically involves multi-step organic reactionsThe nitro group can be introduced through nitration reactions, and the 1-oxide functionality can be achieved through oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The piperidine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of additional nitro or hydroxyl groups.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of various functional groups in place of the piperidine moiety.
Applications De Recherche Scientifique
5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group and the benzimidazole ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrobenzimidazole: Shares the benzimidazole core but lacks the spirocyclic structure and piperidine moiety.
4-(Piperidin-1-yl)benzimidazole: Contains the piperidine moiety but lacks the nitro group and spirocyclic structure.
Spiro[benzimidazole-2,1’-cyclohexane]: Features the spirocyclic structure but lacks the nitro group and piperidine moiety.
Uniqueness
5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] 1-oxide is unique due to its combination of a nitro group, a piperidine moiety, and a spirocyclic structure.
Propriétés
Formule moléculaire |
C17H22N4O3 |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
5-nitro-1-oxido-4-piperidin-1-ylspiro[benzimidazol-1-ium-2,1'-cyclohexane] |
InChI |
InChI=1S/C17H22N4O3/c22-20-13-7-8-14(21(23)24)16(19-11-5-2-6-12-19)15(13)18-17(20)9-3-1-4-10-17/h7-8H,1-6,9-12H2 |
Clé InChI |
DTCGUDSIAZLRCE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)N=C3C(=[N+]2[O-])C=CC(=C3N4CCCCC4)[N+](=O)[O-] |
Solubilité |
47.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


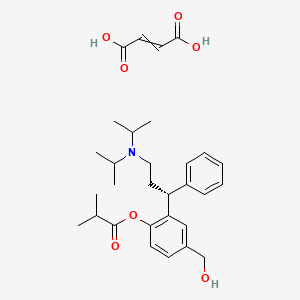
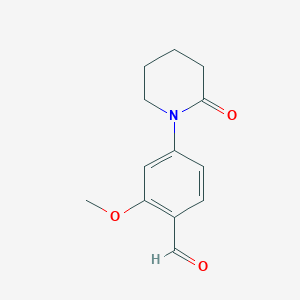

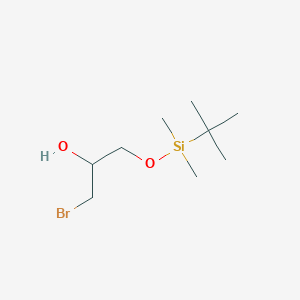
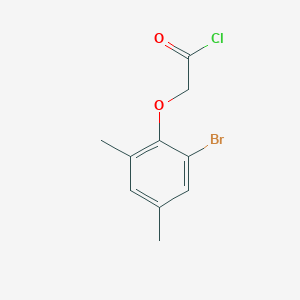
![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)
